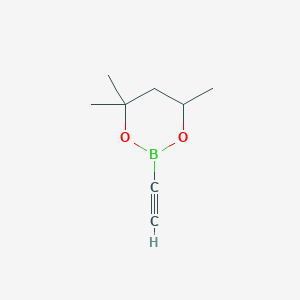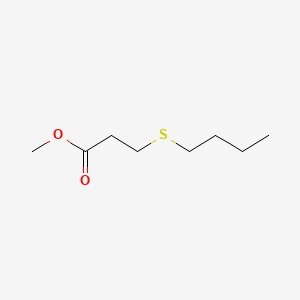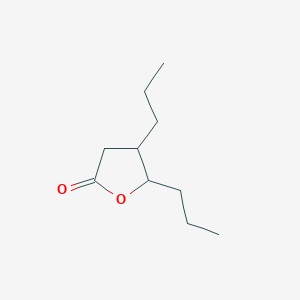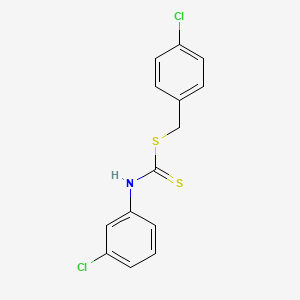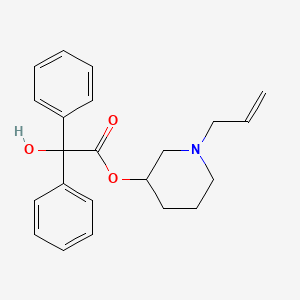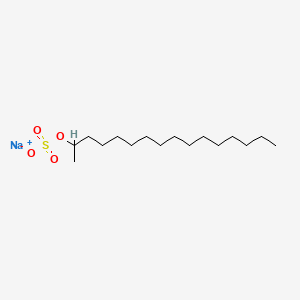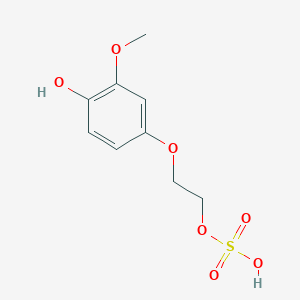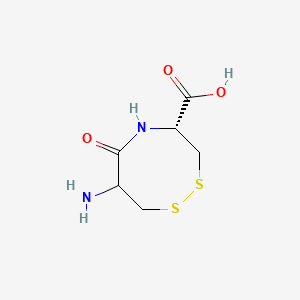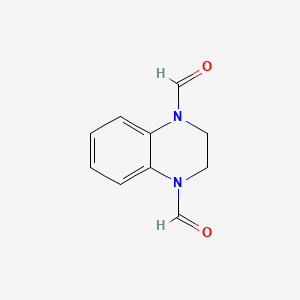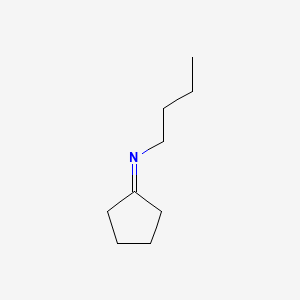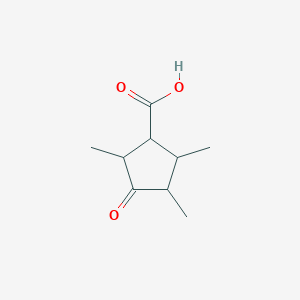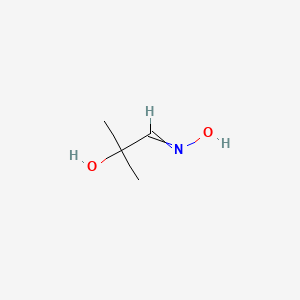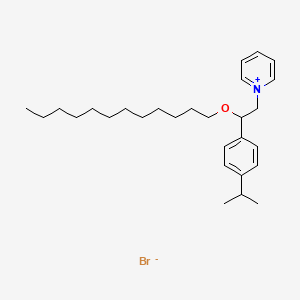
1-(beta-(Dodecycloxy)-p-isopropylphenethyl)pyridinium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(beta-(Dodecycloxy)-p-isopropylphenethyl)pyridinium bromide is a quaternary ammonium compound belonging to the class of pyridinium salts. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The unique structure of this compound, featuring a pyridinium core with a dodecycloxy and isopropylphenethyl substituent, imparts distinct physicochemical properties that make it valuable for specific applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(beta-(Dodecycloxy)-p-isopropylphenethyl)pyridinium bromide typically involves the quaternization of pyridine with the appropriate alkyl halide. The reaction is carried out under reflux conditions in an organic solvent such as acetonitrile or ethanol. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
化学反応の分析
Types of Reactions: 1-(beta-(Dodecycloxy)-p-isopropylphenethyl)pyridinium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of corresponding pyridinium N-oxide.
Reduction: Formation of the corresponding pyridine derivative.
Substitution: Formation of various substituted pyridinium salts.
科学的研究の応用
1-(beta-(Dodecycloxy)-p-isopropylphenethyl)pyridinium bromide has been extensively studied for its applications in:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Investigated for its antimicrobial properties against various pathogens.
Medicine: Explored for potential use in drug delivery systems due to its ability to form micelles.
Industry: Utilized in the formulation of surfactants and detergents.
作用機序
The mechanism of action of 1-(beta-(Dodecycloxy)-p-isopropylphenethyl)pyridinium bromide involves its interaction with cellular membranes. The compound disrupts the lipid bilayer, leading to increased membrane permeability and eventual cell lysis. This property is particularly useful in its antimicrobial activity, where it targets the cell membranes of bacteria and fungi .
類似化合物との比較
Cetylpyridinium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Dodecyltrimethylammonium bromide: Commonly used in surfactant formulations.
Uniqueness: 1-(beta-(Dodecycloxy)-p-isopropylphenethyl)pyridinium bromide stands out due to its specific structural features, which impart unique physicochemical properties. The presence of the dodecycloxy group enhances its lipophilicity, making it more effective in disrupting lipid membranes compared to other similar compounds .
特性
CAS番号 |
21270-25-7 |
|---|---|
分子式 |
C28H44BrNO |
分子量 |
490.6 g/mol |
IUPAC名 |
1-[2-dodecoxy-2-(4-propan-2-ylphenyl)ethyl]pyridin-1-ium;bromide |
InChI |
InChI=1S/C28H44NO.BrH/c1-4-5-6-7-8-9-10-11-12-16-23-30-28(24-29-21-14-13-15-22-29)27-19-17-26(18-20-27)25(2)3;/h13-15,17-22,25,28H,4-12,16,23-24H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
OVSGBXSBWFHHTF-UHFFFAOYSA-M |
正規SMILES |
CCCCCCCCCCCCOC(C[N+]1=CC=CC=C1)C2=CC=C(C=C2)C(C)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[Bis(2-chloroethyl)amino]-4-methylbenzoyl chloride](/img/structure/B14719377.png)

